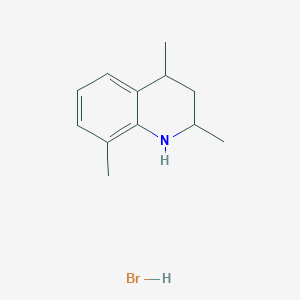

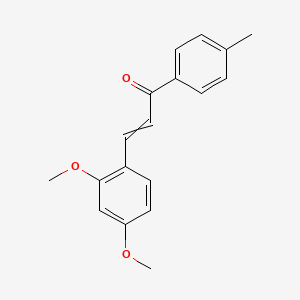

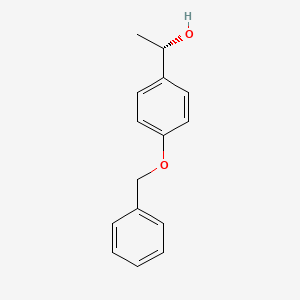

![molecular formula C16H13NO2 B6319617 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate CAS No. 137863-67-3](/img/structure/B6319617.png)

2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate” is a compound that contains a carboxylate ester and a nitrile . It is a derivative of biphenyl, which is an organic compound that forms colorless crystals . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

The synthesis of cyanoacetamides, which are similar to the compound , may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wirkmechanismus

Target of Action

Cyanoacetylation of amines, a process related to this compound, has been associated with the formation of biologically active compounds .

Mode of Action

It’s known that cyanoacetamide-n-derivatives, which are related to this compound, are considered important precursors for heterocyclic synthesis . They can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

The compound may be involved in the synthesis of heterocyclic compounds, which play crucial roles in various biochemical pathways .

Result of Action

Related compounds, such as cyanoacetamide derivatives, have been reported to exhibit diverse biological activities .

Biochemische Analyse

Biochemical Properties

2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and nucleic acids, potentially leading to modifications in their structure and function . Additionally, 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate can interact with other biomolecules such as glutathione, which plays a crucial role in cellular detoxification processes .

Cellular Effects

The effects of 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By interacting with key signaling molecules, 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate can modulate the expression of genes involved in antioxidant defense mechanisms . Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their activity. For instance, the interaction with cytochrome P450 can result in the inhibition of its enzymatic activity, thereby affecting the metabolism of other substrates . Additionally, 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate can vary over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term studies have shown that prolonged exposure to 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These adverse effects are often associated with the accumulation of reactive intermediates and the depletion of cellular antioxidants .

Metabolic Pathways

2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites that can further participate in biochemical reactions . These metabolic pathways often involve the conjugation of the compound with glutathione, which facilitates its excretion from the body .

Transport and Distribution

The transport and distribution of 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cellular membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics . Additionally, binding proteins such as albumin can facilitate the distribution of 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate in the bloodstream, thereby influencing its bioavailability and tissue accumulation .

Subcellular Localization

The subcellular localization of 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate is an important determinant of its biological activity. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization is often mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . For example, the presence of a mitochondrial targeting signal can facilitate the accumulation of 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

[4-(2-cyanophenyl)phenyl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-12(18)19-11-13-6-8-14(9-7-13)16-5-3-2-4-15(16)10-17/h2-9H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIONNUAGGGZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

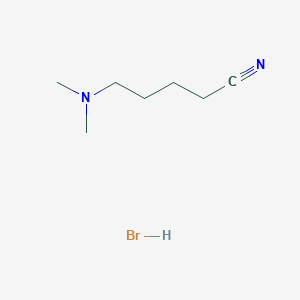

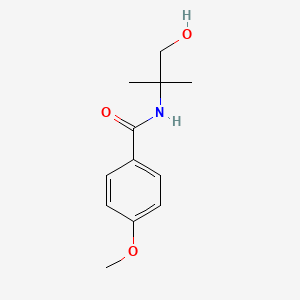

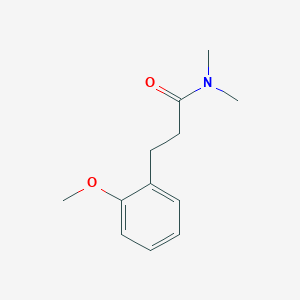

![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)

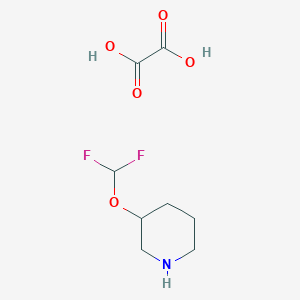

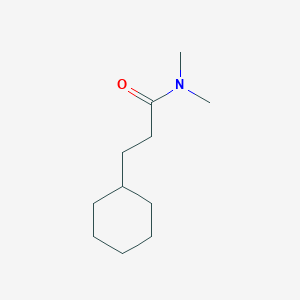

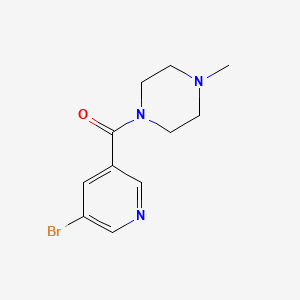

![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)

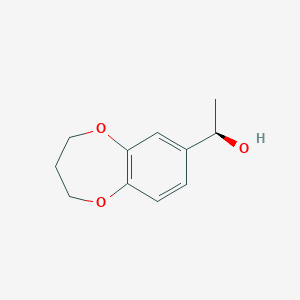

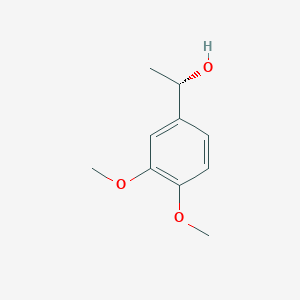

![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)